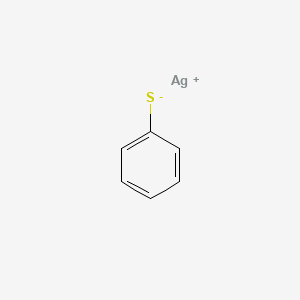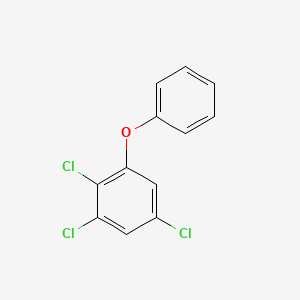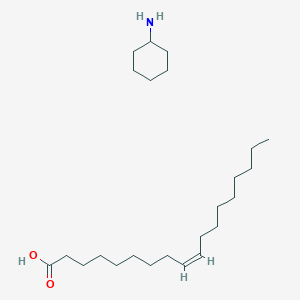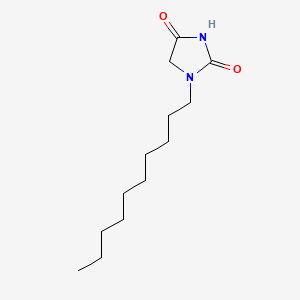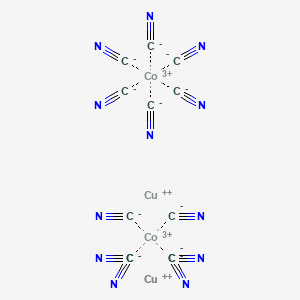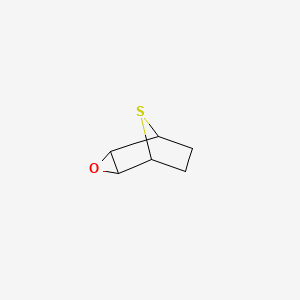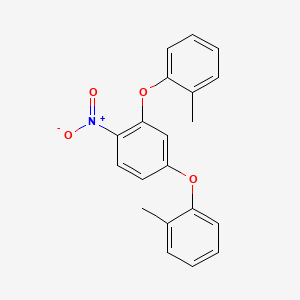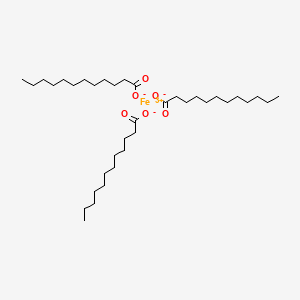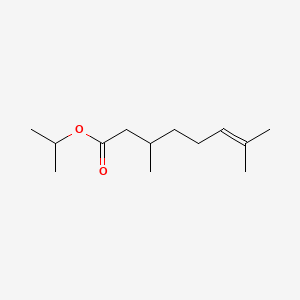
Isopropyl 3,7-dimethyloct-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3,7-dimethyloct-6-enoate is an organic compound with the molecular formula C13H24O2. It is an ester derived from the reaction of isopropanol and 3,7-dimethyloct-6-enoic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactive ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 3,7-dimethyloct-6-enoate can be synthesized through the esterification reaction between isopropanol and 3,7-dimethyloct-6-enoic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This process enhances the efficiency and yield of the esterification reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond and the ester functional group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3,7-dimethyloct-6-enoic acid.
Reduction: 3,7-dimethyloct-6-en-1-ol.
Substitution: Isopropyl 3,7-dimethyloct-6-enamide.
Scientific Research Applications
Isopropyl 3,7-dimethyloct-6-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactive ester group makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of isopropyl 3,7-dimethyloct-6-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological targets. The compound’s effects are mediated through pathways involving esterases and other enzymes that catalyze the hydrolysis reaction .
Comparison with Similar Compounds
Isopropyl 3,7-dimethyloct-6-enal: Similar in structure but contains an aldehyde group instead of an ester.
Isopropyl 3,7-dimethyloct-6-enyl acetate: Contains an acetate ester group instead of the isopropyl ester.
Uniqueness: Isopropyl 3,7-dimethyloct-6-enoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Properties
CAS No. |
26728-45-0 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
propan-2-yl 3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C13H24O2/c1-10(2)7-6-8-12(5)9-13(14)15-11(3)4/h7,11-12H,6,8-9H2,1-5H3 |
InChI Key |
ACFVGWNYKXYWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




